molecular formula C7H16 B165511 2,3-Dimethylpentane CAS No. 565-59-3

2,3-Dimethylpentane

Cat. No. B165511
CAS RN: 565-59-3
M. Wt: 100.2 g/mol
InChI Key: WGECXQBGLLYSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylpentane is an organic compound of carbon and hydrogen with the formula C7H16 . It is an alkane, a fully saturated hydrocarbon, and one of the isomers of heptane . It is a colorless, mobile liquid with an odor resembling heptane or gasoline . It is used in organic synthesis and as a component in gasoline .


Synthesis Analysis

2,3-Dimethylpentane is practically absent in the synthetic fuel produced from hydrogen and carbon monoxide by the Fischer–Tropsch process . The pure compound can be prepared by reacting the Grignard reagent sec-butyl magnesium bromide .


Molecular Structure Analysis

The molecular formula of 2,3-Dimethylpentane is C7H16 . The molecular weight is 100.20 g/mol . The structure of the molecule is CH3–CH(CH3)–CH(CH3)–CH2–CH3, which is a molecule of pentane with methyl groups –CH3 replacing hydrogen atoms on carbon atoms 2 and 3 .


Chemical Reactions Analysis

A photooxidation rate constant of 3.4 x 10 -12 cm 3 /molecule?sec was reported for the gas-phase reaction of 2,3-dimethylpentane and OH radicals . Complete combustion in air yields carbon dioxide and water vapor .


Physical And Chemical Properties Analysis

2,3-Dimethylpentane is a colorless, mobile liquid . It evaporates when spilled, forming combustible vapors . The boiling point is 89.7 °C .

Scientific Research Applications

Ambient Air Analysis

  • Scientific Field: Environmental Science
  • Application Summary: 2,3-Dimethylpentane is used as an analytical reference standard for the determination of its presence in ambient air samples .
  • Methods of Application: The method involves thermal desorption-gas chromatography (TD-GC) in conjunction with Deans-switch cutting technique .
  • Results or Outcomes: The results would provide the concentration of 2,3-Dimethylpentane in the air sample. The specific results would depend on the individual experiment .

Liquid-Phase Oxidation

  • Scientific Field: Organic Chemistry
  • Application Summary: 2,3-Dimethylpentane is used in the liquid-phase oxidation of 2,4-dimethylpentane .
  • Methods of Application: The specific methods would involve controlled oxidation reactions, but the exact procedures would depend on the individual experiment .
  • Results or Outcomes: The outcomes would be the products of the oxidation reaction. The specific results would depend on the individual experiment .

Safety And Hazards

2,3-Dimethylpentane is highly flammable . It may be fatal if swallowed and enters airways . It causes skin irritation and may cause drowsiness or dizziness . It is very toxic to aquatic life with long-lasting effects .

Relevant Papers A test mixture consisting of 2,3-dimethylpentane and 2-methylhexane was prepared and its relative volatility determined by a fractional distillation method . This test mixture was compared, experimentally and theoretically, with another test mixture commonly used for evaluating highly efficient fractionating columns .

properties

IUPAC Name

2,3-dimethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16/c1-5-7(4)6(2)3/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGECXQBGLLYSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862203
Record name Pentane, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with an odor of gasoline; [NJ-HSFS]
Record name 2,3-Dimethylpentane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16434
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

68.9 [mmHg]
Record name 2,3-Dimethylpentane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16434
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2,3-Dimethylpentane

CAS RN

565-59-3
Record name 2,3-Dimethylpentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethylpentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-DIMETHYLPENTANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23696
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentane, 2,3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentane, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylpentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIMETHYLPENTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HPD5L8920
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethylpentane
Reactant of Route 2
2,3-Dimethylpentane
Reactant of Route 3
2,3-Dimethylpentane
Reactant of Route 4
2,3-Dimethylpentane
Reactant of Route 5
Reactant of Route 5
2,3-Dimethylpentane
Reactant of Route 6
2,3-Dimethylpentane

Citations

For This Compound
4,010
Citations
M Larriba, P Navarro, J García, F Rodríguez - Separation and purification …, 2013 - Elsevier
The use of ionic liquids (ILs) in the separation of aromatic hydrocarbons from alkanes could decrease the environmental impact of the aromatic extraction units, reducing the number of …
Number of citations: 70 www.sciencedirect.com
AS Pensado, MJP Comuñas, L Lugo… - Journal of Chemical & …, 2005 - ACS Publications
The main motivation of this work is to verify the reliability of a high-pressure viscosity measurement technique that was recently installed in our laboratory. A total of 2520 experimental …
Number of citations: 57 pubs.acs.org
JM Hudzik, JW Bozzelli - Advances in Physical Chemistry, 2013 - hindawi.com
Entropy data are reported using different calculation methods for internal rotors on n-heptane, 2-methylhexane, and 2,3-dimethylpentane and on the different radical sites of each …
Number of citations: 11 www.hindawi.com
P Navarro, M Larriba, J Garcia… - Journal of Chemical & …, 2016 - ACS Publications
Recently, the study about the use of ionic liquids (ILs) in the aromatic extraction is focused in the selective separation of the hydrocarbons and the solvent in order to propose a whole …
Number of citations: 16 pubs.acs.org
A Bouzas, M Cruz Burguet, JB Montón… - Journal of Chemical & …, 2000 - ACS Publications
This paper reports experimental densities, viscosities, and refractive indices of the binary systems methyl tert-butyl ether (MTBE) + 2-methylpentane, + 3-methylpentane, + 2,3-…
Number of citations: 59 pubs.acs.org
LG Maury, RL Burwell Jr… - Journal of the American …, 1954 - ACS Publications
Equilibrium constants for the reactions 3-methylhexane<=* 2-methylhexane and 2, 3-dimethylpentane 2, 4-dimethyl-pentane, are: 1.47, 1.48 (60); 1.69, 2.40 (0); and 1.90, 2.68 (—33.4). …
Number of citations: 7 pubs.acs.org
HL Finke, JF Messerly, DR Douslin - The Journal of Chemical …, 1976 - Elsevier
Low-temperature calorimetric quantities were determined for 2,3-dimethylpentane, 3,3-dimethylpentane, 2,2,3,3-tetramethylpentane, 2,2,4,4-tetramethylpentane, and 3,3-diethylpentane …
Number of citations: 13 www.sciencedirect.com
JP Wibaut, H Hoog, SL Langedijk… - Recueil des Travaux …, 1939 - Wiley Online Library
The following hydrocarbons have been prepared in a very high degree of purity: n‐pentane, 2‐methylbutane, n‐hexane, 2‐methylpentane, 3‐methylpentane, 2,2‐dimethylbutane. 2,3‐…
Number of citations: 100 onlinelibrary.wiley.com
FH Ribeiro, RA Dalla Betta, M Boudart… - Journal of …, 1991 - Elsevier
High surface area tungsten carbides with WC and β-W 2 C structure were prepared by direct carburization of W0 3 in CH 4 H 2 mixtures. Their surfaces appear devoid of excess …
Number of citations: 197 www.sciencedirect.com
R Rossi, P Pino, F Piacenti, L Lardicci… - The Journal of Organic …, 1967 - ACS Publications
On the basis of these data and of the distribution of isomeric products obtained by hydroformylation of the two intermediate olefins, the amounts of II and IV derived from reactions A+ D …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.